molecular formula C7H15N3O B13161173 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea

1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea

Cat. No.: B13161173
M. Wt: 157.21 g/mol
InChI Key: VDXAIZJMJQNZSL-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea is a chemical compound with the molecular formula C₇H₁₅N₃O This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea typically involves the reaction of cyclopropylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted cyclopropylurea compounds with different functional groups.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-[1-(Aminomethyl)cyclopropyl]methanol: Shares the aminomethylcyclopropyl moiety but differs in the presence of a hydroxyl group instead of an ethylurea group.

    1-[1-(Aminomethyl)cyclopropyl]-3-methylurea: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea is unique due to the combination of the cyclopropyl ring and the ethylurea moiety, which imparts distinct chemical and biological properties. The presence of the ethylurea group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological properties and mechanisms of action. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7_{7}H14_{14}N2_{2}O
  • Molecular Weight : 142.20 g/mol

This compound features a cyclopropyl group, which is known for its unique strain and reactivity, potentially influencing its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action remains under investigation, but preliminary studies suggest it may exhibit activity against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent studies have assessed the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with minimal toxicity to normal cells. This selectivity suggests a promising therapeutic window for cancer treatment .
  • In Vivo Studies : In animal models, the compound significantly inhibited tumor growth in xenograft models, indicating its potential efficacy in a clinical setting .

Pharmacokinetics

Pharmacokinetic profiles are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. Preliminary data suggest that this compound has favorable pharmacokinetic properties, including good solubility and bioavailability .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelResultReference
Anticancer ActivityU251 (glioblastoma)Selective cytotoxicity
WM793 (melanoma)Low toxicity to normal cells
In Vivo Tumor GrowthA375 xenograft modelSignificant tumor growth inhibition
PharmacokineticsVarious modelsFavorable ADME properties

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Case Study 1 : A study focused on the compound's effects on melanoma cells showed that it not only inhibited cell growth but also induced apoptotic pathways, leading to increased cell death rates compared to control groups .
  • Case Study 2 : Another investigation into the pharmacological profile revealed that the compound could enhance the efficacy of existing chemotherapy agents when used in combination therapies, suggesting a synergistic effect .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-3-ethylurea

InChI

InChI=1S/C7H15N3O/c1-2-9-6(11)10-7(5-8)3-4-7/h2-5,8H2,1H3,(H2,9,10,11)

InChI Key

VDXAIZJMJQNZSL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1(CC1)CN

Origin of Product

United States

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